molecular formula C18H10Cl2N4OS B1672396 (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone CAS No. 1025821-33-3

(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone

Cat. No. B1672396
CAS RN: 1025821-33-3
M. Wt: 401.3 g/mol
InChI Key: RJPNRXFBYZVRIB-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, also known as 5Z-2-DCP-5-QMT, is a novel thiazolone compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been used in vivo and in vitro studies to investigate its biochemical and physiological effects.

Scientific Research Applications

Hematology: Enhancing Erythropoiesis

GSK-626616 has been shown to enhance the number of colony-forming unit-erythroid (CFU-E) stimulated by erythropoietin (Epo) from human marrow. This suggests its potential use in therapies aimed at increasing red blood cell production, which could be beneficial in treating anemia and other red blood cell deficiencies .

Oncology: Potential Therapy for Anemia in Cancer

Due to its role in erythropoiesis, GSK-626616 may also have applications in treating anemia associated with cancer. By enhancing the effects of Epo, it could help improve the quality of life for patients undergoing chemotherapy or other cancer treatments that affect red blood cell count .

Kinase Inhibition: Selective DYRK Inhibition

GSK-626616 is a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRK), with significant selectivity over casein kinase 2 and negligible activity against a panel of 451 kinases screened. This specificity makes it a valuable tool for studying kinase-related pathways and diseases .

Drug Development: Oral Bioavailability

The compound’s oral bioavailability makes it an attractive candidate for drug development, as it can be administered in pill form rather than intravenously. This increases its potential for widespread clinical use and patient compliance .

Radiotherapy Resistance: Targeting OSCC Cell Lines

Inhibiting DYRK3 with GSK-626616 has been shown to disrupt purinosome formation and influence the survival rate of radiation-resistant oral squamous cell carcinoma (OSCC) cell lines. This points to its potential application in overcoming radiotherapy resistance in certain cancers .

Mechanism of Action

Target of Action

GSK-626616, also known as (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . The primary targets of GSK-626616 are DYRK3, DYRK1A, and DYRK2 . These kinases are involved in various cellular processes, including cell proliferation and differentiation .

Mode of Action

GSK-626616 acts by inhibiting the activity of DYRK3, DYRK1A, and DYRK2 . It does this with an IC50 of 0.7 nM, indicating a high degree of potency . This inhibition disrupts the normal function of these kinases, leading to changes in cellular processes that they regulate .

Biochemical Pathways

The inhibition of DYRK3, DYRK1A, and DYRK2 by GSK-626616 affects the biochemical pathways that these kinases are involved in. For instance, DYRK3 has been implicated as a negative regulator of erythropoiesis . Therefore, inhibition of DYRK3 by GSK-626616 can potentially enhance erythropoiesis .

Pharmacokinetics

GSK-626616 is orally bioavailable, making it suitable for oral administration . The compound has high oral bioavailability in all pre-clinical species studied . This suggests that after oral administration, a significant proportion of GSK-626616 is absorbed from the gastrointestinal tract and reaches systemic circulation, where it can exert its effects.

Result of Action

The inhibition of DYRK3, DYRK1A, and DYRK2 by GSK-626616 leads to several molecular and cellular effects. For instance, GSK-626616 enhances the number of colony-forming unit-erythroid (CFU-E) stimulated by Epo from human marrow . This suggests that GSK-626616 is specific for the erythroid lineage .

properties

IUPAC Name

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNRXFBYZVRIB-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5H)-Thiazolone, 2-((2,6-dichlorophenyl)amino)-5-(6-quinoxalinylmethylene)-, (5Z)-

CAS RN

1025821-33-3
Record name GSK-626616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-626616
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone
Reactant of Route 2
Reactant of Route 2
(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone
Reactant of Route 3
Reactant of Route 3
(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone
Reactant of Route 4
Reactant of Route 4
(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone
Reactant of Route 5
(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone
Reactant of Route 6
(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.